molecular formula C22H19N3O B2952246 2-(4-Methylphenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 627889-46-7

2-(4-Methylphenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B2952246
CAS No.: 627889-46-7
M. Wt: 341.414
InChI Key: AWPUZDKRLYGKLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a useful research compound. Its molecular formula is C22H19N3O and its molecular weight is 341.414. The purity is usually 95%.
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Biological Activity

The compound 2-(4-Methylphenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and research findings from various studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo and benzoxazine rings. The general synthetic pathway includes:

  • Formation of the Pyrazole Ring : Using appropriate reactants such as 4-methylphenyl and pyridine derivatives.
  • Cyclization to Form Benzoxazine : Achieved through condensation reactions under controlled conditions.

Antitumor Activity

Recent studies have indicated that related compounds exhibit significant antitumor properties. For instance, compounds with similar structures have been tested against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Mechanism of Action : These compounds may inhibit cell proliferation through apoptosis induction and cell cycle arrest.
CompoundIC50 (μM)Cell Line
Compound A6.26 ± 0.33HCC827
Compound B6.48 ± 0.11NCI-H358

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has shown moderate to good activity against both Gram-positive and Gram-negative bacteria:

  • Tested Bacteria : Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.
  • Testing Method : Zone of inhibition was measured to evaluate efficacy.
BacteriaZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Klebsiella pneumoniae10

Case Studies

  • Antitumor Efficacy Study : In a controlled in vitro study, compounds similar to the target compound were tested on lung cancer cells showing significant cytotoxicity at low concentrations while sparing normal fibroblast cells.
  • Antimicrobial Screening : A series of derivatives were synthesized and tested for antimicrobial activity using standard broth microdilution methods, demonstrating promising results against various pathogens.

The biological activity of the compound may be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Potential inhibition of key enzymes involved in cell proliferation.
  • Interference with DNA Replication : Similar compounds have been noted to interact with DNA, leading to cell cycle arrest.
  • Modulation of Signal Transduction Pathways : The compound may affect pathways involved in apoptosis and cell survival.

Properties

IUPAC Name

2-(4-methylphenyl)-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-15-8-10-16(11-9-15)19-13-20-18-6-2-3-7-21(18)26-22(25(20)24-19)17-5-4-12-23-14-17/h2-12,14,20,22H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPUZDKRLYGKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.